2-(Propylthio)pyrimidine-4,6-diol (CAS: 145783-12-6) is a sulfur-containing heterocyclic compound derived from the pyrimidine-4,6-diol core. It is primarily utilized as a high-performance corrosion inhibitor, particularly for carbon steel in strong acid environments like sulfuric acid. Its specific molecular architecture, featuring a propylthio (-S-C3H7) group, enables strong adsorption onto metal surfaces, which is the basis for its protective action against corrosive media [1]. This defined structure allows for systematic studies of structure-performance relationships in surface science and materials protection.
Direct substitution with shorter-chain analogs, such as 2-(methylthio)pyrimidine-4,6-diol, or the common precursor 2-mercaptopyrimidine-4,6-diol (thiobarbituric acid), is inadvisable for performance-critical applications. The three-carbon propyl chain is not an arbitrary feature; it is functionally critical for optimizing surface interactions. Head-to-head studies demonstrate that this specific chain length provides a quantifiable enhancement in both the efficiency of corrosion inhibition and the thermodynamic stability of the protective film formed on steel surfaces [1]. Substituting with a shorter alkyl chain derivative results in a measurably weaker surface adsorption and a lower degree of protection under identical conditions.
In direct comparative tests on C-steel in 1.0 M sulfuric acid, 2-(Propylthio)pyrimidine-4,6-diol demonstrated a higher corrosion inhibition efficiency than its shorter-chain analogs. At an identical concentration of 5x10⁻⁴ M, the propylthio derivative achieved an inhibition efficiency of 93.6%, surpassing the ethylthio (91.5%) and methylthio (89.1%) variants [1].
| Evidence Dimension | Corrosion Inhibition Efficiency (IE%) by Weight Loss |
| Target Compound Data | 93.6% IE |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-4,6-diol: 89.1% IE |
| Quantified Difference | +4.5 percentage points vs. methylthio analog |
| Conditions | C-steel coupon in 1.0 M H2SO4, 5x10⁻⁴ M inhibitor concentration, 303 K (30°C). |
This higher efficiency allows for achieving a specified level of metal protection with potentially lower dosages, directly impacting the cost-effectiveness and performance of inhibitor formulations.
The thermodynamic stability of the inhibitor's adsorption onto the steel surface was quantified by calculating the standard Gibbs free energy of adsorption (ΔG°ads). The 2-(propylthio) derivative exhibited a ΔG°ads of -40.77 kJ/mol, a more negative value than both the ethylthio (-39.81 kJ/mol) and methylthio (-39.14 kJ/mol) analogs [1].
| Evidence Dimension | Standard Gibbs Free Energy of Adsorption (ΔG°ads) |
| Target Compound Data | -40.77 kJ/mol |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-4,6-diol: -39.14 kJ/mol |
| Quantified Difference | 1.63 kJ/mol more negative, indicating stronger adsorption |
| Conditions | Adsorption on C-steel surface from 1.0 M H2SO4, calculated from Langmuir adsorption isotherm data. |
A more negative ΔG°ads signifies a stronger, more spontaneous, and more stable adsorption process, leading to a more robust and persistent protective layer crucial for reliability in harsh industrial environments.
This compound is the direct S-alkylation product of 2-mercaptopyrimidine-4,6-diol (thiobarbituric acid). Procuring the target compound eliminates the need for an in-house synthetic step, which involves handling alkylating agents (e.g., propyl halides), bases, and solvents, followed by workup and purification.
| Evidence Dimension | Required In-House Process Steps |
| Target Compound Data | 0 Steps (Ready for formulation/use) |
| Comparator Or Baseline | 2-Mercaptopyrimidine-4,6-diol: Requires multi-step S-alkylation synthesis and purification. |
| Quantified Difference | Eliminates entire synthesis, purification, and quality control workflow. |
| Conditions | Standard industrial or laboratory chemical synthesis workflow. |
Purchasing this specific, purified compound ensures high batch-to-batch consistency and saves significant process time, labor, and resources while avoiding the handling of hazardous synthesis reagents.
The compound's demonstrably superior inhibition efficiency and strong surface adsorption make it a prime candidate for formulators developing advanced anti-corrosion treatments for carbon steel used in acid pickling, industrial cleaning, oil and gas well acidizing, and other processes involving sulfuric acid [1].
As part of a homologous series of 2-(alkylthio)pyrimidine-4,6-diols with well-documented, systematically varying performance, this compound serves as an ideal material for academic and industrial research to probe and model the precise effects of alkyl chain length on adsorption thermodynamics and inhibitor film stability [1].
This compound can be used as a functionalized precursor where a protected or modified thiobarbituric acid core is required. The propylthio group enhances lipophilicity compared to its thiol precursor, which can be advantageous for solubility in organic media during subsequent synthetic transformations or for modulating the pharmacokinetic properties of a final active molecule.